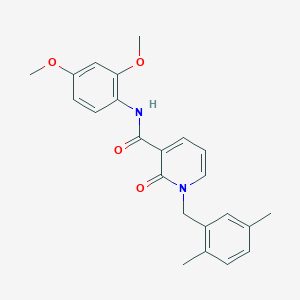

![molecular formula C22H19FN4OS B2995867 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 1170642-00-8](/img/structure/B2995867.png)

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorobenzo[d]thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a tetrahydronaphthalene-2-carboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, where two molecules are joined together with the elimination of a small molecule . In some cases, the synthesis can involve a series of reactions, including condensation, substitution, and cyclization .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of various functional groups and the electronic properties of the molecule. For example, the presence of a fluorine atom can enhance the reactivity of the molecule due to its high electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by their molecular structure. These properties can include melting point, solubility, and optical activity, among others .Scientific Research Applications

Antibacterial and Cytotoxic Activities

A study highlighted the synthesis and evaluation of novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their potential in developing new antibacterial agents. These compounds also exhibited non-cytotoxic concentrations in mammalian cell lines, suggesting their safety for further pharmacological studies (Palkar et al., 2017).

Thromboxane A2 Synthase Inhibition

Research on N-imidazolyl derivatives of naphthalene rings demonstrated their effectiveness as inhibitors of thromboxane A2 synthase. This activity is significant in managing conditions related to thrombosis and other cardiovascular diseases, highlighting a potential therapeutic application (Cozzi et al., 1991).

Anti-Lung Cancer Activity

Compounds with a fluoro-substituted benzo[b]pyran core were evaluated for their anticancer activity against lung cancer cell lines. These findings suggest the compound's role in developing new chemotherapeutic agents targeting lung cancer (Hammam et al., 2005).

Tumor Inhibitory and Antioxidant Activity

A study synthesized new tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties, showing significant tumor inhibitory activity and higher antioxidant activity compared to ascorbic acid. These findings indicate their potential as therapeutic agents in treating cancer and managing oxidative stress-related conditions (Hamdy et al., 2013).

Mechanism of Action

Target of Action

It’s known that benzothiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

It’s known that benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2 .

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Benzothiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4OS/c1-13-10-20(25-21(28)16-7-6-14-4-2-3-5-15(14)11-16)27(26-13)22-24-18-9-8-17(23)12-19(18)29-22/h6-12H,2-5H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALSNNRRJPACTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=C(CCCC3)C=C2)C4=NC5=C(S4)C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2995784.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2995785.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)

![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]propanamide](/img/structure/B2995790.png)

![1-(4-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2995793.png)

![(1R,3S)-1,2,2,3-Tetramethyl-N-[2-(prop-2-enoylamino)ethyl]cyclopentane-1-carboxamide](/img/structure/B2995794.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2995795.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2995796.png)

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)